1-(2-methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine
CAS No.: 1016890-32-6
Cat. No.: VC11640330
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1016890-32-6 |
|---|---|
| Molecular Formula | C14H20N2O2 |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 1-(2-methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine |
| Standard InChI | InChI=1S/C14H20N2O2/c1-17-14-5-3-2-4-13(14)16-8-6-15(7-9-16)10-12-11-18-12/h2-5,12H,6-11H2,1H3 |
| Standard InChI Key | OCXUZXFYKMTQNS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)CC3CO3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 1-(2-methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine consists of a piperazine ring substituted at the 1-position with a 2-methoxyphenyl group and at the 4-position with an oxiran-2-ylmethyl (epoxide-containing) side chain. The methoxy group (-OCH₃) at the ortho position of the phenyl ring introduces steric and electronic effects that influence receptor interactions, while the epoxide moiety provides a reactive site for covalent bond formation.
Key Structural Features:
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Piperazine Ring: A six-membered diamine ring that serves as a scaffold for functional group attachment.
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2-Methoxyphenyl Group: Enhances lipid solubility and modulates electronic interactions with biological targets.
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Oxiran-2-ylmethyl Side Chain: The epoxide group (oxirane) enables nucleophilic addition reactions, making the compound a potential candidate for prodrug design or polymer chemistry.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine |
| CAS Number | 1016890-32-6 |
| SMILES | COC1=CC=CC=C1N2CCN(CC3CO3)CC2 |
The compound’s logP (estimated via computational methods) is approximately 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Synthesis and Reactivity
Hypothetical Synthesis Pathways
While no explicit synthesis route for 1-(2-methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine is documented, its structure suggests a multi-step approach derived from piperazine chemistry:
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Piperazine Functionalization:
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Epoxide Formation:
Reactivity of the Epoxide Group
The oxirane ring’s strain renders it highly reactive toward nucleophiles (e.g., amines, thiols), enabling covalent modifications. This property is exploited in:
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Prodrug Design: Covalent attachment to therapeutic agents for targeted release.
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Polymer Crosslinking: Participation in epoxy resin formation for materials science applications.
Pharmacological Profile and Receptor Interactions
Piperazine Derivatives in Neuropsychiatry
Piperazine-based compounds are extensively studied for their affinity toward dopamine and serotonin receptors. For example:
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Dopamine D2/D3 Receptors: N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)benzamide derivatives exhibit nanomolar affinity (Ki = 1–50 nM), with selectivity modulated by substituents on the aryl group .
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Serotonin 5-HT1A/5-HT2A Receptors: Structural analogs demonstrate anxiolytic and antipsychotic effects in preclinical models .
Comparative Receptor Affinity of Selected Analogs
| Compound | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D3/D2) |
|---|---|---|---|
| 1-(2-Methoxyphenyl)-4-(3-nitrophenethyl)piperazine | 54 | 12 | 4.5 |
| 2-Substituted-5-thiopropylpiperazine | 8 | 2 | 4.0 |
Data adapted from studies on structurally related piperazines .
Hypothetical Binding Mode of 1-(2-Methoxyphenyl)-4-[(Oxiran-2-yl)methyl]piperazine
Molecular docking simulations of analogous compounds suggest:
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